molecular formula C20H17N3 B064426 2,4,5-triphenyl-3H-1,2,4-triazole CAS No. 166773-08-6

2,4,5-triphenyl-3H-1,2,4-triazole

Cat. No.: B064426
CAS No.: 166773-08-6
M. Wt: 299.4 g/mol
InChI Key: NNVGTIRYCCWRSL-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide (CAS: 166773-08-6) is a charged 1,2,4-triazole derivative with the molecular formula C₂₀H₁₅N₃. Its structure features three phenyl substituents attached to the triazole core, forming a resonance-stabilized ylide system. The compound exhibits a melting point of 150°C and a beige crystalline appearance . Its unique electronic configuration, arising from the delocalized negative charge on the triazole ring, distinguishes it from neutral triazole analogs.

Properties

CAS No.

166773-08-6

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2,4,5-triphenyl-3H-1,2,4-triazole

InChI

InChI=1S/C20H17N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-15H,16H2

InChI Key

NNVGTIRYCCWRSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=N[N+](=[C-]N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves two stages:

  • Triazole Synthesis : 4-Substituted triazoles (e.g., 4-phenyl-4H-1,2,4-triazole) are prepared via condensation of amines with dimethylformamide azine under acidic or neutral conditions.

  • Copper-Mediated Arylation : Triazoles react with diaryliodonium triflates (e.g., mesityl(phenyl)iodonium triflate) in acetonitrile at 60°C for 6–24 hours. Copper(I) iodide acts as a catalyst, enabling transfer of aryl groups to the triazole nitrogen.

Key Advantages :

  • Functional Group Tolerance : Electron-deficient and electron-rich aryl groups are incorporated with >90% selectivity.

  • Mild Conditions : Reactions proceed under aerobic conditions, avoiding stringent inert atmospheres.

  • High Yields : Isolated yields reach 95% for symmetrical diaryliodonium salts.

Case Study: Synthesis of 2,4,5-Triphenyl Derivative

Using 4-phenyl-4H-1,2,4-triazole and diphenyliodonium triflate, the target compound is obtained in 92% yield after recrystallization from dichloromethane/hexanes.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel elution with 5% methanol/dichloromethane removes unreacted triazoles and iodonium salts.

  • Recrystallization : Products are purified from dichloromethane/hexanes, yielding beige crystalline powders.

Analytical Data

  • Melting Point : 150°C.

  • Spectroscopy : Infrared and NMR spectra confirm triazolium ring formation and phenyl substituents.

  • Elemental Analysis : C₂₀H₁₅N₃ (MW: 297.36 g/mol).

Comparative Analysis of Methods

Parameter Traditional Method Copper-Catalyzed Arylation Phosphonate Cyclization
Yield30–50%85–95%69–96% (for 1,2,3-triazoles)
Reaction Time48–72 hours6–24 hours0.5–6 hours
Functional Group ToleranceLimitedHighModerate
ScalabilityLowHighModerate

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different reduced forms.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the formation of complex molecules and materials.

Reactivity Studies:
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation can be performed using hydrogen peroxide or potassium permanganate.
  • Reduction reactions utilize sodium borohydride or lithium aluminum hydride.

These reactions are critical for developing new derivatives with tailored properties .

Biological Applications

Antimicrobial Activity:
Research indicates that 2,4,5-triphenyl derivatives exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi .

Anticancer Potential:
The compound has been investigated for its anticancer activities. Its mechanism involves interaction with specific cellular targets that influence cancer cell proliferation. For instance, it may inhibit certain enzymes critical for tumor growth .

Medicinal Chemistry

Therapeutic Applications:
Due to its stability and reactivity, 2,4,5-triphenyl derivatives are explored for potential therapeutic applications. They may serve as lead compounds in drug development targeting various diseases .

Mechanism of Action:
The triazole ring interacts with biological receptors and enzymes, influencing metabolic pathways. The phenyl groups enhance membrane permeability, facilitating intracellular interactions .

Advanced Materials

The compound is utilized in the development of advanced materials such as polymers and catalysts due to its unique electronic properties conferred by the triphenyl group .

Catalysis

In catalysis, 2,4,5-triphenyl derivatives are employed to enhance reaction rates and selectivity in organic transformations.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of 2,4,5-triphenyl exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.

Case Study 2: Anticancer Activity

Research involving human cancer cell lines revealed that treatment with 2,4,5-triphenyl compounds resulted in reduced cell viability through apoptosis induction mechanisms.

Mechanism of Action

The mechanism by which 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with various enzymes and receptors, influencing biological pathways. The phenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Research Implications

The absence of sulfur substituents in 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide differentiates its reactivity and solubility from thiol- or thioether-containing analogs. Future studies should explore:

Charge-Dependent Applications : Its ylide structure may suit catalytic or materials science roles (e.g., ionic liquids).

Bioactivity Screening : Testing against fungal/bacterial strains or enzyme targets (e.g., kinases) to compare with active analogs.

Crystallographic Analysis : Using SHELX or ORTEP-3 (-6) to resolve electronic density maps and confirm resonance stabilization .

Biological Activity

2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide is a heterocyclic compound characterized by a triazole ring substituted with three phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its stability and reactivity, making it a valuable subject for research.

  • Molecular Formula : C20H15N3
  • Molecular Weight : 329.42 g/mol
  • CAS Number : 166773-08-6

The biological activity of 2,4,5-triphenyl-4H-1,2,4-triazol-2-ium-3-ide is largely attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing biological pathways. The phenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that 2,4,5-triphenyl-4H-1,2,4-triazol-2-ium derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole compounds demonstrated activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of 2,4,5-triphenyl-4H-1,2,4-triazol-2-ium has been explored in various studies. For instance:

CompoundTarget Cancer Cell LinesIC50 (µM)Mechanism
2,4,5-triphenyl derivativeMDA-MB-231 (breast cancer)15.6Induction of apoptosis
2,4,5-triphenyl derivativeIGR39 (melanoma)10.8Cell cycle arrest
2,4,5-triphenyl derivativePanc-1 (pancreatic carcinoma)12.3Inhibition of migration

These findings suggest that the compound may induce apoptosis and inhibit cell migration in cancer cells.

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain derivatives of 2,4,5-triphenyl-4H-1,2,4-triazol exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized the MTT assay to measure cell viability and assessed the selectivity index of these compounds.

Pharmacokinetics

Pharmacokinetic studies have shown that after administration in animal models, compounds similar to 2,4,5-triphenyl derivatives exhibited rapid absorption with a serum half-life ranging from 0.32 to 0.5 hours. The area under the curve (AUC) values indicated efficient systemic exposure which is crucial for therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic routes for 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide?

Methodological Answer:
A common approach involves reacting substituted benzaldehydes with triazole precursors under reflux conditions. For example:

  • Dissolve 0.001 mol of a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol.
  • Add 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde.
  • Reflux the mixture for 4 hours, followed by solvent evaporation under reduced pressure and filtration .
    Alternative routes include microwave-assisted synthesis for greener protocols, as demonstrated in similar triazole derivatives .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic proton environments and substituent effects .
  • Single-crystal X-ray diffraction (using SHELXL for refinement) for unambiguous structural determination .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis?

Methodological Answer:
Crystallization challenges include:

  • Poor crystal quality : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates.
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning .
  • Data resolution : Collect high-resolution data (e.g., synchrotron sources) for accurate electron density mapping .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism in solution). Strategies include:

  • Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) .
  • Re-examine crystallization conditions to ensure the solid-state structure represents the dominant solution form.
  • Use DFT calculations to model solution-phase conformers and compare with experimental NMR shifts .

Advanced: What computational methods assist in understanding electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes in antimicrobial studies) .
  • Charge distribution analysis : Use software like Gaussian or ORCA to map electrostatic potential surfaces .

Advanced: How to design derivatives to enhance biological activity?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance antimicrobial activity .
  • Replace phenyl with heteroaromatic groups (e.g., thiophene) to improve solubility and target binding .
  • Synthesize S-derivatives (e.g., thioacetates) to modulate lipophilicity and membrane permeability .

Advanced: What are the best practices for reproducibility in synthesis?

Methodological Answer:

  • Stoichiometric precision : Use anhydrous solvents and rigorously dried reagents .
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation.
  • Detailed characterization : Publish full spectral datasets (e.g., NMR, HRMS) to enable cross-validation .

Advanced: How to handle discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use common reference strains (e.g., E. coli ATCC 25922) and MIC protocols .
  • Control for stability : Test compound integrity under assay conditions (e.g., pH, temperature) .
  • Meta-analysis : Compare data trends across publications while accounting for methodological variability .

Advanced: What are the strategies for selective functionalization?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) during alkylation or acylation .
  • Regioselective catalysis : Use transition-metal catalysts (e.g., Pd) for Suzuki coupling at specific positions .
  • Stepwise synthesis : Build the triazole core first, then introduce substituents via nucleophilic substitution .

Advanced: How to correlate thermal analysis data with molecular stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to assess thermal stability.
  • DSC : Identify phase transitions (e.g., melting points) and compare with computational predictions of bond dissociation energies .
  • Accelerated aging studies : Expose the compound to elevated temperatures and monitor degradation via HPLC .

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